molecular formula C8H5Cl2FO2 B8248901 2-(2,3-Dichloro-4-fluorophenyl)acetic acid

2-(2,3-Dichloro-4-fluorophenyl)acetic acid

Cat. No.: B8248901
M. Wt: 223.02 g/mol
InChI Key: ATOGPFGVSSBPRS-UHFFFAOYSA-N
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Description

2-(2,3-Dichloro-4-fluorophenyl)acetic acid is a halogenated phenylacetic acid derivative characterized by a phenyl ring substituted with two chlorine atoms at positions 2 and 3, and a fluorine atom at position 4, linked to an acetic acid moiety.

Properties

IUPAC Name

2-(2,3-dichloro-4-fluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c9-7-4(3-6(12)13)1-2-5(11)8(7)10/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOGPFGVSSBPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichloro-4-fluorophenyl)acetic acid typically involves the reaction of 2,3-dichloro-4-fluorobenzene with acetic acid derivatives under specific conditions. One common method includes the use of a phase transfer catalyst and a polar solvent to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichloro-4-fluorophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted phenylacetic acids .

Scientific Research Applications

2-(2,3-Dichloro-4-fluorophenyl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research explores its potential therapeutic uses, including its role as an intermediate in drug synthesis.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichloro-4-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The number, position, and type of halogen substituents significantly impact acidity, solubility, and reactivity.

Table 1: Substituent and Molecular Weight Comparison
Compound Name Substituents Molecular Weight Key Functional Groups
2-(2,3-Dichloro-4-fluorophenyl)acetic acid 2-Cl, 3-Cl, 4-F 237.0 Acetic acid, trihalophenyl
2-(2,3-Difluorophenyl)acetic acid 2-F, 3-F 172.1 Acetic acid, difluorophenyl
2-(2-Chloro-5-(trifluoromethyl)phenyl)acetic acid 2-Cl, 5-CF₃ 238.6 Acetic acid, Cl/CF₃ phenyl
3-(2-Chloro-4-methoxyphenyl)phenylacetic acid 2-Cl, 4-OCH₃ 276.7 Biphenyl, Cl, methoxy
  • Acidity: The electron-withdrawing effects of chlorine and fluorine lower the pKa of the acetic acid group compared to non-halogenated analogs. For example, 2-(2,3-Difluorophenyl)acetic acid (pKa ~3.1) is more acidic than phenylacetic acid (pKa ~4.3) due to stronger inductive effects from fluorine .
  • Solubility : Chlorine’s hydrophobic nature reduces aqueous solubility compared to fluorine-substituted analogs like 2-(4-Fluoro-2-methylphenyl)acetic acid .

Biological Activity

2-(2,3-Dichloro-4-fluorophenyl)acetic acid, a compound with significant pharmacological potential, has been the subject of various studies focusing on its biological activity. This article summarizes the existing literature, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C9H7Cl2F O2
  • Molecular Weight: 232.06 g/mol

The compound's structure is characterized by a dichloro and fluorine substitution on the phenyl ring, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Research indicates that the compound may exert its effects through:

  • Inhibition of Enzymatic Activity: The compound has shown potential as an inhibitor of certain phosphodiesterases (PDEs), which play critical roles in cellular signaling and inflammation modulation .
  • Anti-inflammatory Effects: Studies suggest that it may reduce pro-inflammatory cytokine production, contributing to its therapeutic potential in inflammatory diseases .

Anti-inflammatory Activity

Research has indicated that this compound can effectively reduce inflammation in various models. For instance:

  • Case Study: In a preclinical model of asthma, the compound demonstrated significant reductions in airway hyperactivity and eosinophilic inflammation, suggesting its potential as a treatment for respiratory conditions .

Antitumor Activity

Emerging evidence suggests that this compound may also possess antitumor properties:

  • In Vitro Studies: The compound has shown selective cytotoxic effects against cancer cell lines, including breast cancer (MDA-MB-231) and chronic lymphocytic leukemia (CLL) cells. IC50 values ranged from 0.17 to 2.69 µM, indicating potent antiproliferative effects .
  • Mechanism: The antitumor activity is likely mediated through the induction of reactive oxygen species (ROS) and modulation of cell cycle-related proteins .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructureBiological ActivityIC50 (µM)
2-(4-Fluorophenyl)acetic acidStructureModerate anti-inflammatory5.0
2-(3-Chloro-4-fluorophenyl)acetic acidStructureWeak antitumor>10

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